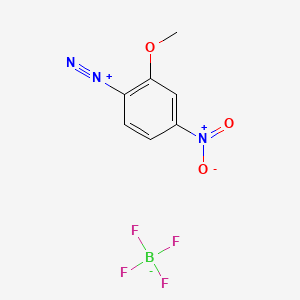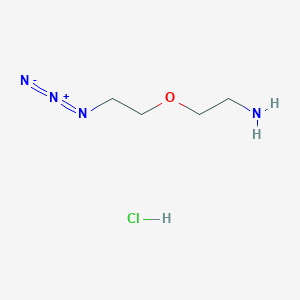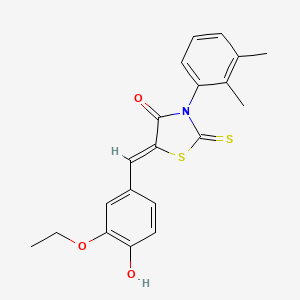![molecular formula C19H18N2O3S2 B2822459 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 781634-62-6](/img/structure/B2822459.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been reported . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Applications De Recherche Scientifique
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified compound, highlighted their potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, through structure-activity relationship studies, have shown the ability to retain potency and improve drug-like properties, including aqueous solubility. One specific analog demonstrated similar potency to BPTES and better solubility, effectively attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Antimicrobial Agents
A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This research provides valuable insights into feasible structure-activity relationships for antimicrobial efficacy (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, showing potential antitumor activity against a wide range of human tumor cell lines. This research highlights the significance of incorporating heterocyclic ring systems into the molecular structure to enhance anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Thiazole-based polythiophenes were investigated for their optoelectronic properties, utilizing thiazole-containing monomers such as N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide. These studies are crucial for developing new materials with potential applications in electronic and photonic devices, highlighting the versatile nature of thiazole derivatives in materials science (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-8-9-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMCJKMFUQYCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)
![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)

![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)


![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)




